molecular formula C17H15ClS B14371891 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride CAS No. 90689-88-6

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride

Katalognummer: B14371891
CAS-Nummer: 90689-88-6
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: WLQDGIRPXCLEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiopyran ring system, which is fused with a phenylethenyl group. The chloride ion serves as the counterion to balance the charge of the cationic benzothiopyran structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives .

Wirkmechanismus

The mechanism of action of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90689-88-6

Molekularformel

C17H15ClS

Molekulargewicht

286.8 g/mol

IUPAC-Name

4-(2-phenylethenyl)-2H-thiochromen-1-ium;chloride

InChI

InChI=1S/C17H14S.ClH/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17;/h1-12H,13H2;1H

InChI-Schlüssel

WLQDGIRPXCLEBY-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(C2=CC=CC=C2[SH+]1)C=CC3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.